An In-depth Technical Guide to 3,4-Diaminobenzenesulfonic Acid (CAS: 7474-78-4)
An In-depth Technical Guide to 3,4-Diaminobenzenesulfonic Acid (CAS: 7474-78-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzenesulfonic acid, also known as orthamic acid, is an aromatic sulfonic acid compound of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring two adjacent amino groups and a sulfonic acid moiety on a benzene (B151609) ring, makes it a versatile building block for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, safety, and, most notably, its application as a key intermediate in the development of pharmacologically active compounds and other commercially important chemicals.
The primary utility of 3,4-diaminobenzenesulfonic acid in the pharmaceutical and life sciences sectors lies in its role as a precursor to the benzimidazole (B57391) scaffold.[1] Benzimidazoles are considered "privileged structures" in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of therapeutic activities, including antiulcer, antiviral, and anticancer agents.[1][2] This document details the synthesis of this key precursor and its subsequent conversion into valuable downstream products.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 3,4-diaminobenzenesulfonic acid are summarized below. It is typically a solid, soluble in water, a key feature imparted by the polar sulfonic acid group.[3]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 7474-78-4 | [4] |
| Molecular Formula | C₆H₈N₂O₃S | [4] |
| Molecular Weight | 188.21 g/mol | [5] |
| Appearance | White to light yellow or dark brown solid/crystalline powder | [3] |
| Melting Point | 305-308 °C | [2] |
| Boiling Point | 178-179 °C at 3 mmHg | [6] |
| Solubility | Soluble in water | [3] |
| pKa | -0.52 ± 0.50 (Predicted) | [4] |
Spectroscopic Data
Detailed spectroscopic data for 3,4-diaminobenzenesulfonic acid is not extensively available in public spectral databases. However, the following information has been reported:
-
¹H NMR Spectroscopy: This technique has been used to confirm the isomeric purity of the compound after synthesis, ensuring the absence of the 2,3-diaminobenzenesulfonic acid isomer.[4][7]
-
Infrared (IR) Spectroscopy: A patent for the synthesis of this compound reports the following characteristic IR peaks (ν in cm⁻¹): 3454 (w), 3364 (w), 2873 (s, br), 2638 (s), 1639 (s), 1556 (m), 1502 (s), 1316 (w), 1230 (s), 1207 (s), 1168 (m), 1145 (s), 1106 (s), 1021 (s), 819 (w).
Synthesis and Experimental Protocols
3,4-Diaminobenzenesulfonic acid is most commonly synthesized via the direct sulfonation of 1,2-diaminobenzene (o-phenylenediamine).[4][7] The process involves reacting 1,2-diaminobenzene with sulfuric acid, often containing sulfur trioxide (oleum), at elevated temperatures.[7]
Experimental Protocol: Synthesis of 3,4-Diaminobenzenesulfonic Acid
This protocol is a composite based on methodologies described in the patent literature.[7]
Materials:
-
1,2-Diaminobenzene (o-phenylenediamine)
-
Anhydrous Sulfuric Acid (98-100%) or Fuming Sulfuric Acid (Oleum)
-
Water/Ice
-
Dilute Sulfuric Acid (for washing, optional)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and temperature control, carefully react 1,2-diaminobenzene with anhydrous sulfuric acid. The reaction can also be performed with sulfuric acid containing a stoichiometric amount of SO₃.
-
Heat the reaction mixture with stirring to a temperature between 100 °C and 160 °C.
-
Maintain this temperature for a reaction time of 1 to 20 hours. Reaction progress can be monitored by techniques such as HPLC.
-
After the reaction is complete, cool the mixture. Carefully add water or ice to the reaction mixture, with external cooling if necessary, to achieve a final sulfuric acid concentration between 30% and 75% by weight. This will cause the product to precipitate.
-
Filter the precipitated 3,4-diaminobenzenesulfonic acid from the reaction mixture.
-
Optionally, wash the collected solid with dilute sulfuric acid to remove impurities.
-
The product can be further purified by recrystallization from hot water, often with the use of activated carbon to remove colored impurities.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [sigmaaldrich.com]
- 7. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]
- 8. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
